molecular formula C12H17N3O3 B1473086 1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid CAS No. 2098015-90-6

1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1473086
CAS No.: 2098015-90-6
M. Wt: 251.28 g/mol
InChI Key: LFAVMOUZPPDHEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid are not found in the available literature, piperidine derivatives are known to participate in a variety of chemical reactions . These can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of pyridine derivatives and their evaluation for antimicrobial activities. For example, Patel et al. (2011) synthesized new pyridine derivatives and assessed their antimicrobial activities against various strains of bacteria and fungi, showing variable and modest activity. Another study by Srinivasan et al. (2010) developed novel fluoroquinolone derivatives and evaluated their antibacterial and antifungal properties, finding some compounds with promising antimicrobial activities (Patel et al., 2011); (Srinivasan et al., 2010).

Anticancer Activity

Research into the synthesis of piperazine-2,6-dione and its derivatives has been explored for potential anticancer activity. Kumar et al. (2013) conducted a study on the synthesis of these compounds and their effects on various cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2), with some compounds showing significant anticancer activity (Kumar et al., 2013).

Antiplatelet Aggregation Activity

Youssef et al. (2011) designed, synthesized, and evaluated novel carbamoylpyridine and carbamoylpiperidine analogues for their platelet aggregation inhibitory activity. The study identified compounds with significant antiplatelet aggregating effects, highlighting the potential of these derivatives in preventing thrombotic events (Youssef et al., 2011).

Mechanism of Action

Target of Action

The primary target of “1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid” is the GABA transporter 1 (GAT1) based on molecular docking and dynamics simulations . GAT1 is a protein that plays a crucial role in the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, which is essential for maintaining the balance of neural excitation and inhibition.

Mode of Action

The compound interacts with its target, GAT1, by fitting into the active binding pocket of the protein . This interaction could potentially influence the function of GAT1, thereby affecting the reuptake of GABA.

Biochemical Pathways

The compound’s interaction with GAT1 could affect the GABAergic neurotransmission pathway. GABA is the main inhibitory neurotransmitter in the brain, and any alteration in its concentration or in the efficiency of its reuptake can have significant effects on neurological function .

Pharmacokinetics

Related compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability , suggesting that this compound might also have the potential to cross the BBB, which is crucial for its bioavailability in the brain.

Result of Action

Related compounds have been screened for anticonvulsant activity , suggesting that “this compound” might also have potential effects on seizure activity.

Biochemical Analysis

Biochemical Properties

1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that this compound may modulate neurotransmitter levels in the brain, potentially influencing neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, it may influence gene expression by modulating the activity of transcription factors involved in neurotransmitter regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABA transporters, inhibiting their activity and leading to increased levels of GABA in the synaptic cleft . This inhibition can result in enhanced inhibitory neurotransmission, potentially affecting various neurological processes. Additionally, it may modulate the activity of enzymes involved in neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential alterations in neurotransmitter levels and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmitter regulation and cognitive functions. Higher doses may lead to toxic or adverse effects, including potential neurotoxicity . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation. For instance, it may influence the activity of enzymes involved in GABA synthesis, leading to altered levels of this neurotransmitter . Additionally, it may affect metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific tissues, potentially affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(6-ethoxypyridazin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-11-6-10(7-13-14-11)15-5-3-4-9(8-15)12(16)17/h6-7,9H,2-5,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAVMOUZPPDHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC(=C1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid
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1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid
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1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(6-Ethoxypyridazin-4-yl)piperidine-3-carboxylic acid

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